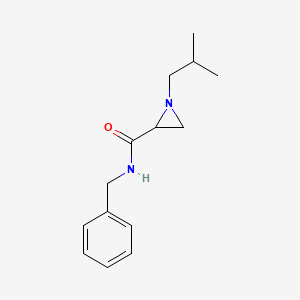![molecular formula C20H26O4 B4976654 2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE](/img/structure/B4976654.png)
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE is a complex organic compound with the molecular formula C17H20O4 and a molecular weight of 288.347 g/mol . This compound is known for its unique structural features, including a cyclohexanone ring substituted with acetyl, hydroxy, methyl, and phenyl groups. It is often used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE typically involves multiple steps. One common method includes the benzylamination of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone . This process involves the reaction of the starting material with benzylamine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification techniques.
化学反应分析
Types of Reactions
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
科学研究应用
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE is used in various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and synthetic pathways.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a lead compound for drug development.
Industry: Limited use in specialized industrial applications due to its complex structure and synthesis.
作用机制
The mechanism of action of 2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
- 2,5-DIMETHYL-2-(4-METHOXYPHENYL)-5-PHENYL-1-CYCLOHEXANONE
- 2,4-DIMETHYL-3-(3-METHYL-3-BUTENYL)CYCLOHEXANONE
- 2-BENZYLIDENE-5-METHYL-1-CYCLOHEXANONE
Uniqueness
2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
2,4-diacetyl-5-hydroxy-5-methyl-3-(4-propan-2-ylphenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)14-6-8-15(9-7-14)18-17(12(3)21)16(23)10-20(5,24)19(18)13(4)22/h6-9,11,17-19,24H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYIVWIJBOQOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)
![[6-(Benzylamino)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone](/img/structure/B4976582.png)
![3,4-dimethoxy-N-[(4-methoxy-3-methylphenyl)methyl]aniline](/img/structure/B4976587.png)
![Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B4976597.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)

![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)

![1-[4-(2-Methoxyphenoxy)phenyl]-3-methylthiourea](/img/structure/B4976671.png)
![1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)
